Dracoflavan B1
Overview
Description
Mechanism of Action
Target of Action
Dracoflavan B1, a new A-type deoxyproanthocyanidin, has been found to primarily target α-amylase . α-amylase is an enzyme that plays a crucial role in the breakdown of starch into sugars, which is a key process in our digestive system .
Mode of Action
This compound interacts with its target, α-amylase, by inhibiting its activity . This inhibition is achieved through a non-competitive mechanism, meaning that this compound binds to the enzyme at a site other than the active site, changing the enzyme’s shape and making it less effective .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the starch digestion pathway . By inhibiting α-amylase, this compound slows down the breakdown of starch into sugars, which can help control high blood glucose levels after meals .
Pharmacokinetics
Its ability to inhibit α-amylase suggests that it may have good bioavailability and can effectively reach its target in the body .
Result of Action
The molecular effect of this compound’s action is the inhibition of α-amylase, leading to a slower breakdown of starch into sugars . On a cellular level, this can result in lower blood glucose levels after meals, which is beneficial for managing conditions like diabetes .
Biochemical Analysis
Biochemical Properties
It is known that its formation involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety
Molecular Mechanism
The molecular mechanism of Dracoflavan B1 involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Dracoflavan B1 is typically isolated from the resin of Daemonorops species. The isolation process involves chemical degradation and extensive nuclear magnetic resonance (NMR) analysis to establish its structure and stereochemistry. The formation mechanism involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, particularly the resin of Daemonorops species.
Chemical Reactions Analysis
Types of Reactions: Dracoflavan B1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonemethide intermediates.
Coupling Reactions: These intermediates can then couple with other flavan moieties to form complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the stability of the intermediates and final products.
Major Products: The major products formed from these reactions include various A-type deoxyproanthocyanidins, which are structurally related to this compound .
Scientific Research Applications
Dracoflavan B1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Comparison with Similar Compounds
- Dracoflavan B2
- Dracoflavan C1
- Dracoflavan C2
- Dracoflavan D1
- Dracoflavan D2
Comparison: Dracoflavan B1 is unique among these compounds due to its specific chemical structure and stereochemistry. While all these compounds are A-type deoxyproanthocyanidins, this compound has distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(1R,5S,13R,21R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29+,32+,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMNOJJSVJYOFS-IEPJYCOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@]3([C@@H]([C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941232 | |
Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194794-44-0 | |
Record name | Dracoflavan B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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